Thermal Stability: Pyrolysis Rate Comparison with 4-Hydroxy-4-methylpentan-2-one and 4-Hydroxybutan-2-one
In a systematic kinetic study of β-hydroxy ketone pyrolysis, the secondary alcohol 4-hydroxypentan-2-one exhibited a relative rate of 7.0 at 600 K (normalized to the primary compound 4-hydroxybutan-2-one = 1), whereas the tertiary alcohol 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) reacted 21.6 times faster under the same conditions [1]. This three‑fold difference in thermal elimination rates demonstrates that the presence of an additional geminal methyl group at the β-position profoundly accelerates decomposition.
| Evidence Dimension | Relative pyrolysis rate at 600 K (normalized to 4-hydroxybutan-2-one) |
|---|---|
| Target Compound Data | 7.0 |
| Comparator Or Baseline | 4-Hydroxy-4-methylpentan-2-one (diacetone alcohol) = 21.6; 4-Hydroxybutan-2-one = 1.0 (reference) |
| Quantified Difference | Target is 3.1‑fold slower than diacetone alcohol; 7.0‑fold faster than 4-hydroxybutan-2-one |
| Conditions | Gas-phase pyrolysis measured between 556.4 K and 713.7 K |
Why This Matters
For applications involving elevated temperatures (e.g., reactive distillation, high‑temperature catalysis, or GC injector port conditions), 4-hydroxypentan-2-one provides a quantifiably more stable intermediate than diacetone alcohol, reducing unwanted decomposition by‑products.
- [1] Taylor, R. The mechanism of thermal eliminations. Part 22. Rate data for pyrolysis of primary, secondary, and tertiary β-hydroxy alkenes, β-hydroxy esters, and β-hydroxy ketones. J. Chem. Soc., Perkin Trans. 2, 1985, 0, 245-251. View Source
